molecular formula C15H20BrNO3S B2453482 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide CAS No. 898425-48-4

3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide

Cat. No. B2453482
M. Wt: 374.29
InChI Key: GQBNTYHFAUINBW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s appearance, odor, and state (solid, liquid, gas) at room temperature might also be described.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, purification methods, and yield percentages.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances. It could include details of the reaction conditions, products formed, and the reaction mechanism.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and specific rotation. The compound’s chemical stability and reactivity might also be studied.


Scientific Research Applications

Antipsychotic Potential and Receptor Interaction

  • A study by Högberg et al. (1990) explored the synthesis and antidopaminergic properties of related compounds, including benzamides and salicylamides, which may offer insights into similar compounds like 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide. Their research supports the idea that certain structural features in these compounds may interact with dopamine receptors, potentially indicating antipsychotic properties (Högberg et al., 1990).

Synthesis and Biological Activity

  • El-Hashash et al. (2016) investigated the synthesis of benzoxazinones and corresponding quinazolinones, reacting 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one with various nucleophiles. These reactions and the resulting compounds' anticipated biological activities might provide context for understanding the synthesis and potential applications of 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide (El-Hashash et al., 2016).

Structural Analysis and Drug Design

  • The research by Saeed et al. (2020) on antipyrine-like derivatives, including X-ray structure characterization and DFT calculations, offers insights into the structural and molecular interactions of similar compounds. This could be relevant for understanding the structural aspects and potential drug design applications of 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide (Saeed et al., 2020).

Catalytic Applications

  • A study by Ghorbani‐Vaghei et al. (2006) on the use of Poly(N-bromobenzene-1,3-disulfonamide) and related compounds as catalysts for silylation of alcohols, phenols, and thiols could provide insights into the catalytic potential of similar bromo-substituted compounds (Ghorbani‐Vaghei et al., 2006).

Microwave-Assisted Synthesis

  • Saeed (2009) explored the microwave-promoted synthesis of benzamides, providing a perspective on alternative, efficient synthesis methods that could be applicable to the synthesis of 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide (Saeed, 2009).

Mechanisms of Cell Death in Cancer

  • A study by Sun et al. (2015) on 3-Bromopyruvate inducing cell death in colon cancer through various mechanisms such as necroptosis, apoptosis, and autophagy provides a perspective on the potential anticancer applications of bromo-substituted compounds (Sun et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal methods would also be detailed.


Future Directions

This involves speculating on potential applications of the compound and areas for future research.


Please consult with a professional chemist or a trusted source for more specific and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-bromo-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-11(2)9-17(14-6-7-21(19,20)10-14)15(18)12-4-3-5-13(16)8-12/h3-5,8,11,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBNTYHFAUINBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide

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